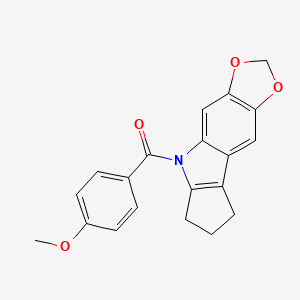

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-anisoyl)-

Description

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole derivatives are polycyclic heteroaromatic compounds characterized by fused indole and dioxolane rings. The specific compound 5,6,7,8-tetrahydro-5-(p-anisoyl)- features a p-anisoyl (para-methoxybenzoyl) substituent at the C5 position of the tetrahydrocyclopentindole core.

Properties

CAS No. |

50332-17-7 |

|---|---|

Molecular Formula |

C20H17NO4 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C20H17NO4/c1-23-13-7-5-12(6-8-13)20(22)21-16-4-2-3-14(16)15-9-18-19(10-17(15)21)25-11-24-18/h5-10H,2-4,11H2,1H3 |

InChI Key |

CMGADCJREZYXQX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C3=C(CCC3)C4=CC5=C(C=C42)OCO5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the p-Anisoyl Intermediate

The p-anisoyl group is typically introduced via Friedel-Crafts acylation of 1,3-dimethoxybenzene with p-anisoyl chloride using aluminum chloride as a Lewis acid catalyst. This step produces 2,4,4'-trimethoxybenzophenone or related anisoyl ketones, which serve as key intermediates for further cyclization.

This method is well-documented and provides a high-purity anisoyl intermediate ready for subsequent steps.

Formation of the Cyclopenta[b]-1,3-dioxolo[4,5-f]indole Core

The fused bicyclic system is constructed through cyclization reactions involving indole derivatives and dioxole ring formation. Although specific detailed protocols for this step are less commonly published, the general approach involves:

- Starting from indole or substituted indole precursors

- Introducing the dioxole ring via reaction with appropriate diol or dioxolane precursors under acidic or Lewis acid catalysis

- Reduction or hydrogenation to achieve the tetrahydro-5-substituted cyclopenta[b] ring system

Industrial and laboratory methods optimize these steps for yield and purity, often using controlled temperature and inert atmosphere conditions.

Acylation at the 5-Position with p-Anisoyl Group

The final step involves acylation of the tetrahydrocyclopentaindole core at the 5-position with the prepared p-anisoyl intermediate. This step can be catalyzed by Lewis acids such as aluminum chloride or bismuth nitrate in ionic liquids or organic solvents under inert atmosphere and controlled temperature (80-100°C).

Summary Data Table of Preparation Steps

| Step | Reaction Type | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 1,3-Dimethoxybenzene, p-anisoyl chloride, AlCl3 | CH2Cl2, RT, N2 atmosphere | 52-74% | Formation of anisoyl ketone intermediate |

| 2 | Cyclization | Indole derivatives, dioxole precursors | Acidic/Lewis acid catalysis, inert atmosphere | Variable | Formation of fused bicyclic core |

| 3 | Acylation | Tetrahydrocyclopentaindole, anisoyl intermediate, AlCl3 or Bi(NO3)3·5H2O | Organic solvent or ionic liquid, 80-100°C | 50-99% | Final substitution at 5-position |

Research Findings and Optimization Notes

- Catalyst Choice: Bismuth nitrate pentahydrate in ionic liquids has shown superior yields and cleaner reactions compared to traditional aluminum chloride catalysis, reducing side reactions and improving product purity.

- Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is critical to prevent oxidation or decomposition during sensitive steps, especially during cyclization and acylation.

- Temperature Control: Moderate temperatures (80-100°C) balance reaction rate and selectivity, avoiding degradation of sensitive functional groups such as the methoxy substituents.

- Purification: Crystallization from hexane or chromatographic purification on silica gel is standard to isolate intermediates and final products with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-anisoyl)- can undergo various chemical reactions, including:

Oxidation: Conversion of specific functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-anisoyl)- is a complex organic compound featuring cyclopentane, dioxole, and indole frameworks. It has a fused bicyclic system, giving it unique chemical properties and potential biological activities. The molecular formula is C₂₁H₁₉NO₄, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Applications

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole and its derivatives are used in chemistry and biology. It serves as a building block in synthesizing complex organic molecules and is investigated for potential therapeutic uses. Research indicates that Cyclopenta(b)-1,3-dioxolo(4,5-f)indole exhibits significant biological activities, with preliminary studies suggesting potential antimicrobial and anticancer properties. The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and influencing biological pathways, making it a candidate for drug development and therapeutic applications.

Interaction Studies

Interaction studies of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole focus on its binding affinity to various molecular targets to understand its mechanism of action and potential therapeutic applications. The compound may interact with specific enzymes or receptors involved in disease pathways, providing insights into its role as a pharmacological agent.

Similar Compounds

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole shares structural similarities with compounds such as 5H-[1,3]Dioxolo[4,5-f]indole, 5-(p-toluoyl)-Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, and 5-(cyclopentylacetyl)-Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, but possesses unique characteristics. The unique combination of the cyclopentane unit with the dioxolo and indole moieties contributes to distinct chemical reactivity and biological profiles compared to these similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5H-[1,3]Dioxolo[4,5-f]indole | Contains dioxole and indole rings | Simpler structure without cyclopentane |

| 5-(p-toluoyl)-Cyclopenta(b)-1,3-dioxolo(4,5-f)indole | Similar framework with p-toluoyl substituent | Different substituent affects biological activity |

| 5-(cyclopentylacetyl)-Cyclopenta(b)-1,3-dioxolo(4,5-f)indole | Incorporates cyclopentylacetyl group | Variation in substituents alters properties |

Indenoindoles and Cyclopentacarbazoles

Mechanism of Action

The mechanism of action of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-anisoyl)- involves its interaction with specific molecular targets and pathways. This may include:

Binding to Receptors: Interaction with specific receptors in biological systems.

Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.

Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The p-anisoyl group in the target compound introduces a strong electron-donating methoxy group, which may increase nucleophilic reactivity at adjacent positions compared to non-methoxy analogues (e.g., benzoyl derivatives) .

Bioactivity Trends : Fluorinated derivatives (e.g., the difluoro compound in ) exhibit pesticidal properties, while carboxaldehyde variants () serve as intermediates in alkaloid synthesis. The target compound’s methoxy group may position it for similar agrochemical or pharmacological roles.

Biological Activity

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-anisoyl)- is a complex organic compound notable for its unique structure and significant biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Structural Characteristics

The compound features a fused bicyclic system that integrates elements from cyclopentane, dioxole, and indole frameworks. Its molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The structure contributes to its intriguing chemical properties and potential biological activities.

Biological Activities

Research has indicated that Cyclopenta(b)-1,3-dioxolo(4,5-f)indole exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties due to its ability to interact with cellular targets involved in cancer progression. It has shown efficacy in inhibiting cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Effects : The compound has also demonstrated antimicrobial activity against various pathogens. This activity may involve disruption of cellular processes in microorganisms .

- Anti-inflammatory Effects : Some derivatives of this compound have shown potential anti-inflammatory effects, suggesting a broader therapeutic utility .

The specific mechanisms by which Cyclopenta(b)-1,3-dioxolo(4,5-f)indole exerts its biological effects are still under investigation. However, several studies have proposed potential pathways:

- Enzyme Modulation : The compound may interact with enzymes involved in critical biological pathways, modulating their activity and influencing cellular responses .

- Cellular Signaling Interference : It is hypothesized that the compound may interfere with cellular signaling pathways that regulate cell proliferation and survival .

Comparative Studies

To understand the unique properties of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole better, it is essential to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5H-[1,3]Dioxolo[4,5-f]indole | Dioxolo ring fused with indole | Exhibits different reactivity patterns due to lack of substituents |

| 5-(p-Toluoyl)-Cyclopenta(b)-1,3-dioxolo(4,5-f)indole | Similar structure with p-toluoyl group | Varying biological activity profile compared to m-chlorobenzoyl derivative |

| Pyrrolo[1,2-a]indoles | Contains a pyrrole ring fused with indole | Known for diverse biological activities including anticancer properties |

This comparison illustrates how variations in substituents and ring structures can significantly influence the chemical behavior and biological activity of indole derivatives.

Case Studies

Several case studies have highlighted the potential of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole in therapeutic applications:

- Acute Leukemia Research : A study investigated the effects of a related cyclopenta[b]indole compound on acute leukemia cells. It was found to induce apoptosis and inhibit cell migration through mechanisms involving microtubule disruption . This suggests that Cyclopenta(b)-1,3-dioxolo(4,5-f)indole could have similar therapeutic benefits.

- MDM2 Inhibition Studies : Research on indolone derivatives showed varying binding affinities toward MDM2 and MDMX proteins involved in cancer progression. Such studies provide insights into how structural modifications can affect biological interactions .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step procedures involving cyclization and functionalization. For example:

- Key steps : Alkylation of precursor indole derivatives (e.g., 5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline) with p-anisoyl chloride under basic conditions (e.g., potassium carbonate) in acetone or dichloromethane .

- Yield optimization : Use of excess alkylating agents (1.1–1.3 equivalents), controlled temperature (room temperature to 50°C), and catalytic KI to enhance reactivity. Purification via flash column chromatography (hexane/ethyl acetate gradients with 1% Et₃N) improves purity .

Q. What analytical methods are recommended for structural characterization?

- Elemental analysis : Validate empirical formulas (e.g., C₁₈H₁₇NO₂) with deviations <0.5% .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups from p-anisoyl at δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺ calculated within 0.0004 Da) .

- Chromatography : Monitor reaction progress via TLC (Rf = 0.28 in hexane/EtOAc 75:25) .

Q. What safety precautions are critical during handling?

- Hazards : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335) .

- Protocols : Use fume hoods for reactions, wear nitrile gloves, and store in airtight containers under inert gas. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity?

- Derivatization strategies : Introduce sulfonyl groups (e.g., cyclobutanesulfonyl chloride) at the indole nitrogen to improve tubulin-binding affinity, as seen in noscapine analogs .

- SAR insights : Methoxy groups on the benzodioxole ring are critical for anti-mitotic activity; replacing them with halogen atoms (e.g., Cl) increases cytotoxicity in cancer cell lines .

Q. What experimental approaches resolve contradictions in reported biological data?

- Case study : Discrepancies in IC₅₀ values for tubulin inhibition may arise from assay conditions (e.g., GTP concentration, temperature). Standardize protocols using purified tubulin (≥95% purity) and measure polymerization kinetics via turbidity at 350 nm .

- Statistical validation : Perform dose-response curves in triplicate and use ANOVA to compare results across studies .

Q. How can computational modeling guide drug design?

- Molecular docking : Use AutoDock Vina to predict binding poses within the colchicine site of β-tubulin (PDB: 1SA0). Focus on hydrogen bonds between the p-anisoyl group and Thr179/Asn349 residues .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-tubulin complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. What methodologies validate mechanistic hypotheses for its anti-cancer activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.